molecular formula C19H19ClN2O5 B4848856 4-chlorobenzyl N-(4-methoxybenzoyl)glycylglycinate

4-chlorobenzyl N-(4-methoxybenzoyl)glycylglycinate

Cat. No. B4848856
M. Wt: 390.8 g/mol
InChI Key: JETITVWASWXIHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-chlorobenzyl N-(4-methoxybenzoyl)glycylglycinate involves complex chemical reactions, including ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions. These processes contribute to the formation of the compound's intricate molecular structure, which is elucidated through spectroscopic methods such as 1H NMR, 13C NMR, MS, and FT-IR, and confirmed via X-ray crystallography (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed through density functional theory (DFT) calculations, which provide insights into geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis. These computational methods help in understanding the electronic structure and reactivity of the molecule, offering a detailed view of its molecular conformation and stability (Wu et al., 2022).

Chemical Reactions and Properties

Chemical reactions involving this compound and related molecules often involve interactions with proteins, as suggested by molecular docking studies. These interactions can reveal potential inhibitory activities against specific proteins, indicative of the molecule's functional properties and reactivity. Moreover, the synthesis pathways include reactions with reagents such as 3,5-dibromosalicylaldehyde, highlighting the compound's versatility in forming colored substances through specific chemical reactions (Ikenishi et al., 1984).

Physical Properties Analysis

Physical properties of such compounds are characterized by their crystalline structure and interaction patterns within crystals. X-ray crystallography not only confirms the molecular structure but also reveals details about the crystal packing, hydrogen bonding, and other intermolecular interactions, which are crucial for understanding the compound's physical stability and solubility (Xia et al., 2010).

properties

IUPAC Name

(4-chlorophenyl)methyl 2-[[2-[(4-methoxybenzoyl)amino]acetyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5/c1-26-16-8-4-14(5-9-16)19(25)22-10-17(23)21-11-18(24)27-12-13-2-6-15(20)7-3-13/h2-9H,10-12H2,1H3,(H,21,23)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETITVWASWXIHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC(=O)NCC(=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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